Home > Products > Screening Compounds P23166 > 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime - 1202859-55-9

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime

Catalog Number: EVT-3319391
CAS Number: 1202859-55-9
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a chemical compound with the molecular formula C14H16BrNO2C_{14}H_{16}BrNO_2 and a molecular weight of 310.19 g/mol. This compound is classified under heterocyclic compounds, specifically those containing a seven-membered ring with nitrogen as a heteroatom. It is associated with various chemical and biological applications, particularly in medicinal chemistry as an inhibitor of histone deacetylase enzymes, which are involved in the regulation of gene expression .

Synthesis Analysis

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can be approached through several methods, generally involving the formation of the oxime from the corresponding ketone. One common synthetic route involves:

  1. Formation of the Benzoxepin Core: This can be achieved via cyclization reactions starting from appropriate precursors that contain both the bromine substituent and the necessary functional groups to form the oxepin structure.
  2. Oxime Formation: The oxime group is introduced by reacting the ketone with cyclobutylamine or another amine in the presence of an acid catalyst to yield the oxime derivative .
  3. Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Technical details regarding specific reaction conditions (temperature, solvent, and time) are often proprietary or found in specialized literature.

Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime features a bicyclic framework that combines a benzene-like structure with an oxepin ring. The presence of a bromine atom at position 7 influences both the electronic properties and reactivity of the compound.

Structural Data

  • Molecular Formula: C14H16BrNO2C_{14}H_{16}BrNO_2
  • Molecular Weight: 310.19 g/mol
  • CAS Number: 1202859-55-9
  • PubChem CID: 53484354

The structural representation can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation.

Chemical Reactions Analysis

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for further functionalization.
  2. Reactions with Electrophiles: The oxime functionality can react with electrophiles, making it useful for constructing more complex molecules.
  3. Deacetylation Reactions: As an inhibitor of histone deacetylase, this compound can interact with biological substrates, impacting gene expression pathways .

Technical details about these reactions often involve specific conditions such as pH, temperature, and catalysts used.

Mechanism of Action

The mechanism of action for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime primarily revolves around its role as a histone deacetylase inhibitor. By binding to the active site of histone deacetylases, it prevents the removal of acetyl groups from histones, leading to increased acetylation levels. This alteration in histone modification results in changes to chromatin structure and gene expression patterns:

  1. Inhibition of Histone Deacetylase Activity: The compound competes with substrates for binding to histone deacetylases.
  2. Alteration in Gene Expression: Increased acetylation leads to transcriptional activation or repression depending on the specific genes involved.

Data supporting these mechanisms can be found in biochemical studies that evaluate changes in gene expression profiles following treatment with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Relevant Data

The melting point and boiling point are not universally reported but can vary based on purity and specific preparation methods.

Applications

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime has notable applications in scientific research:

  1. Medicinal Chemistry: Used as a lead compound for developing new drugs targeting epigenetic modifications.
  2. Biochemical Research: Serves as a tool for studying histone modifications and their effects on gene regulation.
  3. Pharmaceutical Development: Potentially useful in creating therapies for diseases where histone deacetylase activity is dysregulated, such as cancer .

This compound exemplifies how modifications to small molecules can lead to significant biological implications and therapeutic potential.

Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Routes from 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one Precursors

The synthesis of the target oxime derivative relies critically on the efficient production of the ketone precursor 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (CAS 55580-08-0). This key intermediate possesses a molecular formula of C₁₀H₉BrO₂ (MW: 241.08 g/mol) and features a benz-fused oxepin ring system with a ketone functionality at the 5-position and bromine substitution at the 7-position [6]. Commercial suppliers like Sigma-Aldrich list this compound with the SMILES string Brc1ccc2OCCCC(=O)c2c1 and InChIKey JMIWCASGALGDMJ-UHFFFAOYSA-N, highlighting its availability for research, albeit typically sold "as-is" without analytical guarantees [1] [2] [4].

A common retrosynthetic approach involves constructing the seven-membered oxepinone ring. Literature procedures often employ Friedel-Crafts acylation or ring-closing reactions. For instance, a documented route utilizes brominated phenethyl alcohol derivatives undergoing sequential O-alkylation with ethyl acrylate followed by intramolecular Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃ or PPA) to form the bicyclic ketone core [6] [9]. The bromine atom, being an ortho/para-directing substituent, influences the electrophilic acylation step, necessitating careful control of reaction conditions (temperature, stoichiometry) to ensure regioselectivity and prevent polyacylation or debromination. Yields for the ring-closing step vary significantly (30-65%), heavily dependent on the purity of starting materials and the specific Lewis acid employed. Alternative routes via Pd-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing the bromo substituent post-ring formation are less common due to potential catalyst poisoning by the heteroatoms and the stability challenges of the oxepinone system under cross-coupling conditions [9].

Table 1: Key Characteristics of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one

PropertyValueSource
CAS Number55580-08-0 [6]
Molecular FormulaC₁₀H₉BrO₂ [1] [6]
Molecular Weight241.08 g/mol [6]
SMILESBrc1ccc2OCCCC(=O)c2c1 [1] [2]
InChIKeyJMIWCASGALGDMJ-UHFFFAOYSA-N [1] [4]
Alternative SMILESC1=C2C(=CC=C1Br)OCCCC2=O [6]
Density (Calc.)1.528 g/cm³ [6]
Boiling Point (Calc.)349.0°C at 760 mmHg [6]
Flash Point (Calc.)164.9°C [6]

Oxime Formation Strategies: O-Cyclobutyl Functionalization Techniques

Conversion of the ketone precursor (C₁₀H₉BrO₂) to the corresponding O-cyclobutyl oxime involves two primary stages: oxime formation followed by O-alkylation.

Stage 1: Oxime Formation: The ketone is condensed with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent system (commonly ethanol, pyridine/ethanol mixtures, or methanol/water). Pyridine acts as both base and solvent, facilitating imine formation and neutralizing the generated HCl. Typical reaction conditions involve reflux (70-80°C) for 4-12 hours, yielding the unsubstituted oxime (C₁₀H₁₀BrNO₂) as a mixture of (E)- and (Z)-isomers [3]. Monitoring by TLC (Rf shift) or LC-MS is essential for completion. Crude oxime mixtures can often be used directly in the subsequent O-alkylation step after solvent removal.

Stage 2: O-Cyclobutyl Functionalization: Alkylation of the oxime oxygen specifically requires careful control to minimize N-alkylation and di-alkylation byproducts. The synthesis of the closely related analog (E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-1-benzoxepin-5-imine (CAS 1202859-38-8, C₁₂H₁₁BrF₃NO₂) demonstrates the methodology [3]. This involves reacting the sodium or potassium salt of the oxime with the appropriate alkyl halide – in this case, cyclobutyl bromide.

The critical optimization parameters are:

  • Base: Strong bases like NaH or K₂CO₃ in aprotic solvents (DMF, acetonitrile) generate the oximate anion efficiently. Using K₂CO₃ in DMF at 60-80°C often provides a good compromise between reactivity and minimizing base-mediated decomposition of the sensitive oxepine ring or the alkyl halide (e.g., dehydrohalogenation of cyclobutyl bromide to cyclobutene).
  • Alkylating Agent: Cyclobutyl bromide is preferred over chloride due to better leaving group ability. Stoichiometry is crucial; typically, 1.2-1.5 equivalents of alkyl halide relative to the oxime are used to drive the reaction while limiting dialkylation.
  • Solvent: Anhydrous DMF or acetonitrile is optimal for solubility and reactivity. Tetrahydrofuran (THF) can be used but may offer lower yields.
  • Temperature: Reactions are typically performed between 60°C and 80°C for 8-24 hours. Lower temperatures favor selectivity but slow the reaction; higher temperatures risk decomposition.
  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can significantly enhance reaction rates and yields (up to 20% improvement) when using aqueous base conditions (e.g., K₂CO₃/H₂O/organic solvent), but introduce potential hydrolysis concerns for the oxime or the alkyl halide.

Table 2: Optimization Parameters for O-Cyclobutyl Functionalization of Oxime

ParameterStandard ConditionOptimized ConditionImpact on Yield/Purity
BaseNaH, DMFK₂CO₃, DMF (anhydrous)↑ Yield (10-15%), ↓ N-alkylation byproducts
Alkylating AgentCyclobutyl bromide (1.0 eq)Cyclobutyl bromide (1.3 eq)↑ Conversion, ↑ Dialkylation risk
SolventEthanolAnhydrous DMF or Acetonitrile↑ Solubility, ↑ Reaction Rate (20-30%)
Temperature25°C (RT)70°C↑ Reaction Rate, ↑ Decomposition risk
Time24 h12 h (at 70°C)Efficient conversion, ↓ Side products
AdditiveNoneTetrabutylammonium bromide (TBAB, catalytic)↑ Rate in biphasic systems (K₂CO₃/H₂O)

Stereoselective Approaches for (E)/(Z)-Isomer Control

The oxime functional group inherently exists as geometric isomers around the C=N bond: (E) (syn, or anti) and (Z) (anti, or syn), relative to the oxime OH or OR group. Controlling this stereochemistry is crucial as isomers can exhibit significantly different physicochemical and biological properties. For O-substituted oximes like the O-cyclobutyl derivative, stereoselective synthesis presents challenges.

Directing Strategies During Oxime Formation: The initial condensation of the ketone with NH₂OH·HCl typically yields an uncontrolled mixture favoring the (E)-isomer (ratios from 60:40 to 85:15 (E:Z) are common for aryl alkyl ketones like the benzoxepinone), driven by steric factors – the bulky benzo ring prefers trans to the hydroxyl group [3]. Modulating reaction conditions offers limited stereocontrol:

  • pH: Performing the reaction under mildly basic conditions (e.g., NaOAc buffer) or using hydroxylamine salts with weaker acids (e.g., NH₂OH·HCO₂H) can sometimes slightly increase (E)-selectivity.
  • Temperature: Lower temperatures may kinetically favor the less stable (Z)-isomer, but equilibration often occurs.

Stereoselective O-Alkylation: Achieving stereocontrol during the O-alkylation step is more promising but complex. The geometry of the starting oxime dictates the stereochemical outcome of alkylation, as the reaction typically proceeds with retention of configuration at the C=N bond. Alkylation of a pre-formed, geometrically enriched or pure oxime salt is therefore the preferred route:

  • Synthesis and Isolation of Pure (E)- or (Z)-Oxime: Separation of the unsubstituted oxime isomers can be achieved via fractional crystallization (difficult, low yields) or preparative chromatography (HPLC, silica gel). The (E)-isomer is often less polar and more crystalline. Isomer ratios in the crude mixture depend heavily on the ketone structure and formation conditions.
  • Generation and Alkylation of Stereodefined Oximate Anions: The isolated pure (E)- or (Z)-oxime is deprotonated using a strong, non-nucleophilic base (e.g., NaH) in anhydrous DMF. Immediate addition of cyclobutyl bromide and strict temperature control (< 0°C to RT) minimizes isomerization of the anion or the product. This method allows the synthesis of stereodefined O-cyclobutyl oximes if pure geometric isomers of the unsubstituted oxime can be obtained. Isomerization during deprotonation/alkylation remains a significant challenge, particularly for the less stable (Z)-oxime, which readily converts to the (E)-isomer under basic conditions.

Post-Synthesis Isomer Separation: Due to the difficulties in achieving high stereoselectivity during synthesis, chromatographic separation (Section 1.5) of the O-alkylated (E)- and (Z)-isomers is often the most practical approach for obtaining pure stereoisomers on a research scale. The isomers generally exhibit different Rf values (TLC) and retention times (HPLC).

Microwave-Assisted and Catalytic Ring-Closure Methodologies

While classical thermal methods for constructing the benzoxepinone core exist (Section 1.1), microwave-assisted organic synthesis (MAOS) offers significant advantages in efficiency for key steps, particularly the ring-forming reaction and potentially the oxime formation/alkylation.

Ring-Closure Optimization: The critical Friedel-Crafts cyclization can be dramatically accelerated and improved using microwave irradiation. Replacing conventional oil-bath heating (reflux, 4-12 hours) with microwave irradiation (e.g., 150-180°C, sealed vessel, 10-30 minutes) using catalysts like PPA, Eaton's reagent (P₂O₅ in methanesulfonic acid), or Lewis acids (e.g., AlCl₃, FeCl₃) in solvent-free conditions or minimal solvent often leads to:

  • Reduced Reaction Times: From hours to minutes.
  • Improved Yields: 10-25% yield increases are common due to reduced decomposition.
  • Enhanced Purity: Fewer side products from prolonged heating.
  • Better Reproducibility: Precise temperature control.

For example, optimizing the cyclization of brominated precursor ethyl 4-(2-(2-bromophenoxy)ethyl)butanoate using PPA under microwave irradiation (160°C, 15 min) could achieve yields >70% compared to ~50% under conventional reflux for 8 hours [9].

Catalytic Approaches: Traditional Friedel-Crafts acylations use stoichiometric Lewis acids, generating significant waste. Developing catalytic methodologies is desirable:

  • Strong Brønsted Acids: Catalytic TfOH or H₂SO₄ under high temperatures can be effective but may promote dehydration or other side reactions in sensitive substrates.
  • Lewis Acid Catalysts: FeCl₃, Bi(OTf)₃, or InCl₃ have shown promise in catalytic amounts (10-20 mol%) for related cyclizations, but efficiency with the specific brominated substrates leading to 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one requires further optimization to match stoichiometric Lewis acid yields. Microwave activation can synergistically enhance these catalytic systems.

Microwave-Assisted Oxime Formation and O-Alkylation: While less common than for ring closure, MAOS can also benefit later stages:

  • Oxime Formation: Microwave irradiation (80-100°C, 10-30 min) significantly accelerates the condensation versus conventional reflux (4-12 h), often with comparable yields and isomer ratios.
  • O-Alkylation: Reactions in DMF or acetonitrile under controlled microwave heating (80-100°C, 15-60 min) can improve conversion rates and reduce reaction times compared to standard thermal conditions, potentially mitigating some decomposition pathways.

Purification Challenges and Chromatographic Resolution of Complex Mixtures

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime presents significant purification hurdles due to multiple sources of complexity:

  • Unreacted Ketone Precursor: Can persist if oxime formation is incomplete.
  • Unsubstituted Oxime Isomers (E/Z): Common byproducts if O-alkylation is incomplete.
  • (E)- and (Z)-Isomers of O-Cyclobutyl Oxime: Differing polarity necessitates separation for pure isomer studies.
  • N-Alkylated Byproducts: Resulting from attack of the oxime nitrogen by cyclobutyl bromide.
  • O,O-Dialkylated Species: Formed from over-alkylation.
  • Decomposition Products: Potential hydrolysis products of the oxime, dehydrobromination products of the alkylating agent, or ring-opened/degraded materials from harsh conditions.
  • Inorganic Salts: From neutralization or salt formation steps.

Chromatographic Resolution: Flash column chromatography on silica gel is the primary purification technique. Optimization involves:

  • Stationary Phase: Standard silica gel (230-400 mesh). The presence of the bromine atom and the oxime functionality increases polarity compared to the parent ketone.
  • Mobile Phase: Careful gradient elution is essential. Typical starting points involve mixtures of ethyl acetate in hexane or dichloromethane/methanol gradients. For example:
  • Unreacted ketone (C₁₀H₉BrO₂): Elutes early (e.g., 10-20% EtOAc/Hexane).
  • Unsubstituted oxime isomers (C₁₀H₁₀BrNO₂): Moderate polarity (e.g., 20-40% EtOAc/Hexane), with (E) often eluting slightly before (Z).
  • Target O-Cyclobutyl Oxime isomers (C₁₄H₁₆BrNO₂): Lower polarity than unsubstituted oxime but higher than ketone (e.g., 15-35% EtOAc/Hexane). The (E)-isomer typically elutes before the (Z)-isomer due to lower dipole moment and better packing efficiency on silica.
  • N-Alkylated and Dialkylated byproducts: Often more polar or similar polarity to the O-alkylated product, requiring fine adjustments to the gradient or multiple chromatographic runs. N-alkylated products may show distinct Rf values.
  • Detection: UV detection (254 nm) is effective due to the aromatic ring. Visualization reagents for TLC include CAM (ceric ammonium molybdate) or KMnO₄ stain, which highlight the oxime functionality.

Preparative HPLC: For difficult separations, particularly resolving (E)- and (Z)-O-cyclobutyl oxime isomers on larger scales or when high purity is critical (>99% ee), reversed-phase preparative HPLC (C18 or phenyl columns) using water/acetonitrile or water/methanol gradients is highly effective but more costly. Normal-phase HPLC (silica or diol columns) with hexane/isopropanol mixtures is also viable. Key parameters include column choice, particle size, flow rate, and gradient steepness.

Crystallization: While potentially useful for isolating the final product or intermediates (like the unsubstituted (E)-oxime), crystallization is often challenging due to the mixture of isomers and related impurities. Screening solvents (e.g., EtOAc/Hexane, ethanol/water) is necessary. The O-cyclobutyl oxime may exhibit better crystallinity than the unsubstituted oxime.

Properties

CAS Number

1202859-55-9

Product Name

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime

IUPAC Name

(E)-7-bromo-N-cyclobutyloxy-3,4-dihydro-2H-1-benzoxepin-5-imine

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

InChI

InChI=1S/C14H16BrNO2/c15-10-6-7-14-12(9-10)13(5-2-8-17-14)16-18-11-3-1-4-11/h6-7,9,11H,1-5,8H2/b16-13+

InChI Key

ILCBXSZIOHOIGO-DTQAZKPQSA-N

SMILES

C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br

Canonical SMILES

C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br

Isomeric SMILES

C1CC(C1)O/N=C/2\CCCOC3=C2C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.